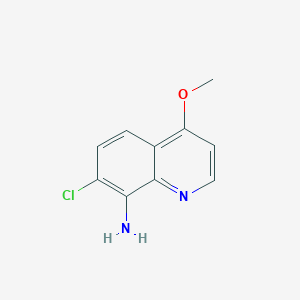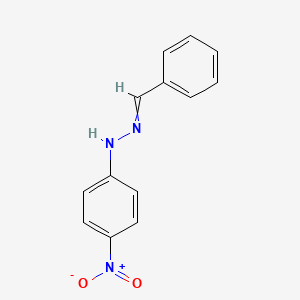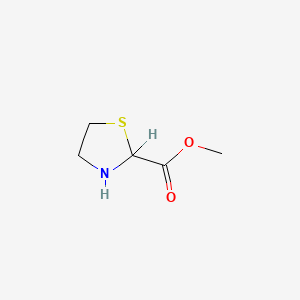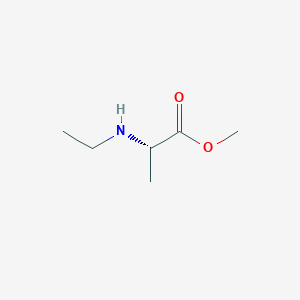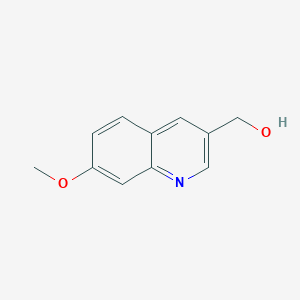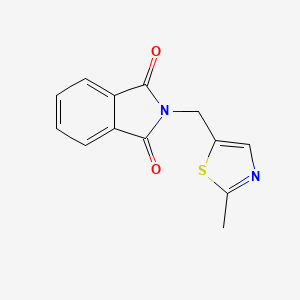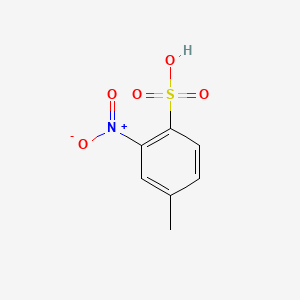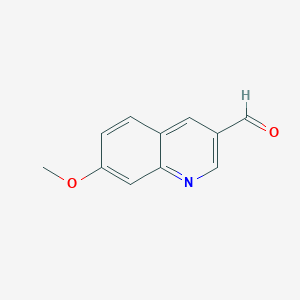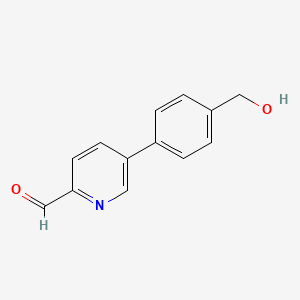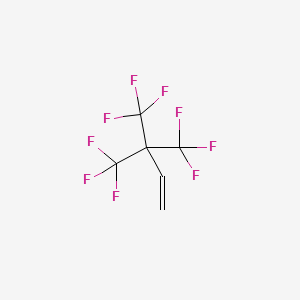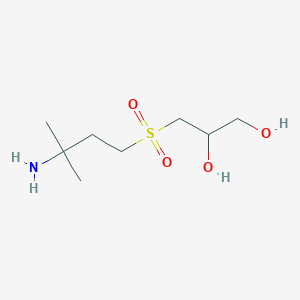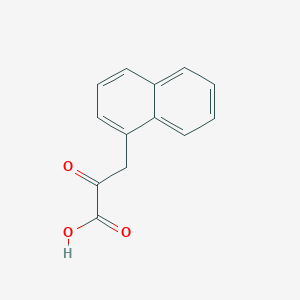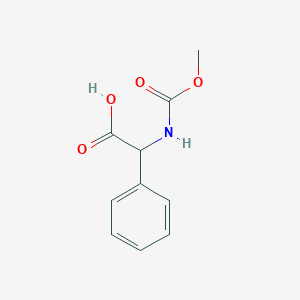
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the alpha carbon. It is a white to almost white powder or crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine derivatives under specific conditions. For instance, the Strecker synthesis method can be employed, where benzaldehyde reacts with ammonia and hydrogen cyanide to form phenylglycine, which is then converted to this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl acetate as a solvent. The process includes heating the reactants to around 50-60°C, followed by the addition of D-α-phenylethylamine. The mixture is then cooled, and the product is isolated through filtration .
Análisis De Reacciones Químicas
Types of Reactions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a co-initiator in radical photopolymerization.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biohydrogels and other polymeric materials.
Mecanismo De Acción
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be compared with other glycine derivatives such as N-phenylglycine and N-carbobenzoxy-L-2-phenylglycine. While N-phenylglycine is known for its use as a biocompatible co-initiator in photopolymerization, this compound offers enhanced stability and efficiency due to its closed carboxyl group . N-carbobenzoxy-L-2-phenylglycine, on the other hand, is characterized by its use in non-linear optical applications .
Comparación Con Compuestos Similares
- N-phenylglycine
- N-carbobenzoxy-L-2-phenylglycine
- N-methoxycarbonyl-L-tert-leucine
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-(methoxycarbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13) |
Clave InChI |
GOJLQSAREKTKPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



